8-Hydroxymianserin

Description

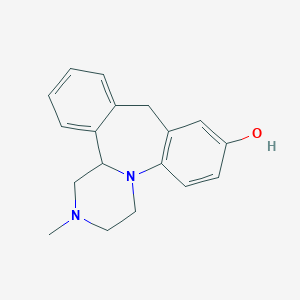

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-19-8-9-20-17-7-6-15(21)11-14(17)10-13-4-2-3-5-16(13)18(20)12-19/h2-7,11,18,21H,8-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMQIPGEXLWJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30972746 | |

| Record name | 2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57257-81-5 | |

| Record name | 8-Hydroxymianserin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057257815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30972746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYMIANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD0R9QB6HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical & Metabolic Profile of 8-Hydroxymianserin

Executive Summary

8-Hydroxymianserin (8-OH-Mianserin) is the primary active metabolite of the tetracyclic antidepressant mianserin. Formed predominantly via hepatic biotransformation mediated by CYP2D6 , this compound retains significant pharmacological activity, specifically as a potent antagonist at

For drug development professionals, 8-Hydroxymianserin serves two critical roles:

-

Biomarker of Metabolism: Its formation rate is a direct phenotypic index of CYP2D6 activity.

-

Active Pharmaceutical Ingredient (API) Candidate: Its distinct receptor binding profile contributes to the parent drug's therapeutic envelope and side-effect profile.

This guide details the physicochemical properties, metabolic pathways, and analytical protocols required for the rigorous study of 8-Hydroxymianserin.

Chemical Identity & Structural Analysis

Unlike the parent compound mianserin, which is highly lipophilic, the introduction of the hydroxyl group at the C8 position significantly alters the electronic and solubility profile of the molecule.

| Property | Data |

| Chemical Name | 1,2,3,4,10,14b-Hexahydro-2-methyl-dibenzo[c,f]pyrazino[1,2-a]azepin-8-ol |

| CAS Registry Number | 57257-81-5 |

| Molecular Formula | |

| Molecular Weight | 280.37 g/mol |

| Stereochemistry | Racemic mixture (derived from racemic mianserin); biologically active enantiomers exist (S(+)-isomer typically more potent).[1][2] |

| SMILES | CN1CCN2C(C1)C3=CC=CC=C3CC4=C2C=CC(=C4)O |

Structural Causality

The C8-hydroxyl group introduces a phenolic moiety to the tetracyclic core. This addition:

-

Increases Polarity: Lowers LogP relative to mianserin, facilitating Phase II conjugation (glucuronidation).

-

Creates a Dual Ionization System: The molecule possesses both a basic tertiary amine (piperazine ring) and a weakly acidic phenol.

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models (e.g., COSMO-RS, ACD/Labs) where specific experimental values are proprietary.

Key Parameters[3][4][5][6]

| Parameter | Value / Range | Context & Causality |

| LogP (Octanol/Water) | ~3.0 (Predicted) | Lower than mianserin (~3.4), indicating reduced lipophilicity due to H-bonding capability of the -OH group. |

| pKa (Basic) | 7.5 – 8.2 (Amine) | The N2-methyl piperazine nitrogen is protonated at physiological pH. |

| pKa (Acidic) | 9.8 – 10.2 (Phenol) | The phenolic hydroxyl ionizes only at high pH, relevant for alkaline extraction protocols. |

| Solubility (Water) | Low (< 0.1 mg/mL) | The free base is hydrophobic. Solubility increases significantly in acidic buffers (pH < 5) due to amine protonation. |

| Solubility (Organic) | High | Soluble in DMSO (>20 mg/mL), Methanol, and Ethanol. |

| Melting Point | 196 – 200°C (HCl salt) | Free base melting points are typically lower; salt forms are preferred for stability. |

Stability & Handling

-

Oxidation Sensitivity: The phenolic group makes 8-Hydroxymianserin susceptible to oxidation (quinonoid formation) under basic conditions or light exposure.

-

Storage: Store neat standards at -20°C under inert gas (Argon/Nitrogen). Solutions in DMSO are stable for ~3 months at -80°C.

Metabolic Pathway & Biosynthesis

The formation of 8-Hydroxymianserin is the rate-limiting step in mianserin clearance and is stereoselective.

Pathway Diagram

The following Graphviz diagram illustrates the biotransformation of Mianserin, highlighting the critical role of CYP2D6.

Figure 1: Metabolic pathway of Mianserin showing the CYP2D6-mediated formation of 8-Hydroxymianserin and subsequent Phase II conjugation.[3]

Biological Implications[4][7][8][9]

-

CYP2D6 Polymorphism: Poor Metabolizers (PM) of CYP2D6 show significantly lower plasma levels of 8-Hydroxymianserin and higher concentrations of the parent drug, increasing the risk of cardiotoxicity.

-

Activity: 8-Hydroxymianserin is equipotent to mianserin at

-autoreceptors but lacks the sedative histamine

Analytical Protocol: LC-MS/MS Determination

Objective: Quantify 8-Hydroxymianserin in biological matrices (Plasma/Microsomes) with high specificity.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over protein precipitation to remove phospholipids and stabilize the phenolic metabolite.

-

Aliquot: Transfer 100 µL of plasma/microsomal incubation to a glass tube.

-

Internal Standard: Add 10 µL of deuterated standard (Mianserin-d3 or 8-OH-Mianserin-d3).

-

Alkalinization: Add 50 µL of 0.1 M Carbonate Buffer (pH 9.5).

-

Note: High pH ensures the amine is uncharged, but avoid pH > 11 to prevent phenol ionization which would reduce extraction efficiency into organic solvent.

-

-

Extraction: Add 1 mL Ethyl Acetate:Hexane (80:20 v/v) . Vortex for 5 mins.

-

Separation: Centrifuge at 3000 x g for 5 mins. Transfer supernatant.

-

Reconstitution: Evaporate to dryness under

at 40°C. Reconstitute in 100 µL Mobile Phase A:B (80:20).

LC-MS/MS Conditions

| Component | Specification |

| Column | C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water (Proton source for ionization) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 90% B over 4.0 mins; Hold 1 min; Re-equilibrate. |

| Flow Rate | 0.4 mL/min |

| Ionization | ESI Positive Mode ( |

Mass Transitions (MRM)

-

Precursor Ion: m/z 281.2 (

) -

Quantifier Product: m/z 224.1 (Loss of

fragment) -

Qualifier Product: m/z 193.1

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for the extraction and quantification of 8-Hydroxymianserin.

References

-

PubChem. (2023). 8-Hydroxymianserin Compound Summary. National Center for Biotechnology Information. Link

-

Kalgutkar, A. S., et al. (2017).[3] Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity. Drug Metabolism Reviews. Link

-

Dahl, M. L., et al. (1994). Isoform-selective metabolism of mianserin by cytochrome P-450 2D. Molecular Pharmacology. Link

-

Pinder, R. M., & Van Delft, A. M. (1983). Pharmacological aspects of mianserin. Acta Psychiatrica Scandinavica. Link

-

Otton, S. V., et al. (1993). In vitro characterization of the cytochrome P450 IID6 (CYP2D6) mediated metabolism of mianserin. Clinical Pharmacology & Therapeutics. Link

Sources

Comprehensive Technical Guide: Synthesis and Characterization of 8-Hydroxymianserin

Executive Summary

8-Hydroxymianserin (CAS: 57257-81-5) is a primary pharmacologically active metabolite of the tetracyclic antidepressant mianserin .[1] Unlike the parent compound, which functions primarily as a potent antagonist of

For drug development professionals and medicinal chemists, access to high-purity 8-hydroxymianserin is critical for:

-

Metabolite Identification: Validating pharmacokinetic (PK) pathways in clinical samples.[2]

-

Pharmacological Profiling: Deconvoluting the specific contributions of metabolites to in vivo efficacy.[2]

-

Quality Control: Establishing reference standards for stability-indicating HPLC assays.

This guide details a robust, scalable total synthesis route designed to yield high-purity (>98%) 8-hydroxymianserin, circumventing the low yields and complex purification associated with microsomal isolation.[2]

Part 1: Retrosynthetic Analysis & Strategy

The structural core of mianserin is a dibenzo[c,f]pyrazino[1,2-a]azepine tetracyclic system.[2] The "8-hydroxy" designation locates the phenol group on the benzene ring fused to the azepine nitrogen (position 2 in pyrazinoazepine numbering).[2]

Direct hydroxylation of mianserin is non-selective and low-yielding. Therefore, the optimal strategy employs a linear construction using a methoxy-protected precursor, followed by late-stage O-demethylation.[2]

Strategic Disconnection

-

Precursor: 8-Methoxymianserin.[2]

-

Key Disconnection: The C-N bond formation between the amino-alcohol and the styrene oxide equivalent, followed by Friedel-Crafts cyclization to close the central seven-membered ring.

-

Starting Materials: 5-Methoxy-2-aminobenzyl alcohol and Styrene Oxide .

Figure 1: Retrosynthetic logic for 8-Hydroxymianserin, utilizing a methoxy-protected scaffold to ensure regiospecificity.

Part 2: Detailed Synthetic Protocol

Phase 1: Preparation of the Core Scaffold

Objective: Synthesize the methoxy-substituted tetracyclic core (8-methoxymianserin).[2]

Step 1.1: Precursor Synthesis

Starting Material: 5-Methoxy-2-nitrobenzaldehyde (Commercially available).[2]

-

Reduction: Dissolve 5-methoxy-2-nitrobenzaldehyde (10 mmol) in MeOH. Add NaBH

(1.1 eq) at 0°C to reduce the aldehyde to the alcohol.[2] -

Nitro Reduction: Hydrogenate the intermediate (H

, Pd/C) in EtOH to yield 2-amino-5-methoxybenzyl alcohol .-

Checkpoint: Verify amine formation by IR (appearance of N-H stretch) and loss of nitro signals.[2]

-

Step 1.2: Epoxide Ring Opening[2]

-

Reaction: Dissolve 2-amino-5-methoxybenzyl alcohol (1.0 eq) in toluene. Add styrene oxide (1.1 eq).[2]

-

Conditions: Reflux for 4–6 hours. The amine attacks the epoxide, forming the secondary amine intermediate (a diol).[2]

-

Workup: Evaporate solvent. The crude amino-diol is often an oil; use directly in the next step.

Step 1.3: Cyclization (The "Organon" Method Variation)

This critical step closes the ring to form the tetracyclic structure.[2]

-

Reagent: Polyphosphoric Acid (PPA) or Methanesulfonic acid.[2]

-

Procedure: Heat the crude diol from Step 1.2 in PPA at 100°C for 2 hours. This effects a double cyclization (dehydration and Friedel-Crafts alkylation).[2]

-

N-Methylation: The resulting product is usually the desmethyl analog.[2] To obtain the mianserin core, perform Eschweiler-Clarke methylation (Formaldehyde/Formic acid) or treat with Methyl Iodide/K

CO -

Result: 8-Methoxymianserin .

-

Purification: Flash chromatography (SiO

, DCM/MeOH 95:5).[2]

-

Phase 2: Deprotection to 8-Hydroxymianserin

Objective: Cleave the methyl ether without degrading the tetracyclic amine core.

Protocol

-

Setup: Dissolve purified 8-methoxymianserin (1 mmol) in anhydrous DCM (10 mL) under Argon atmosphere. Cool to -78°C.[2][5]

-

Reagent Addition: Slowly add Boron Tribromide (BBr

) (1M in DCM, 3.0 eq).-

Note: BBr

is Lewis acidic and will complex with the tertiary amine; excess reagent is required.[2]

-

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (slower moving spot appears).

-

Quenching (Critical): Cool to 0°C. Dropwise add MeOH (exothermic!) to quench unreacted BBr

and hydrolyze the borate complex. -

Workup: Basify with saturated NaHCO

to pH 8. Extract with EtOAc (3x).[2] -

Purification: Recrystallize from Ethanol/Ether or purify via semi-preparative HPLC.

Part 3: Characterization Framework

Trustworthiness in synthesis relies on self-validating spectral data.[2]

Nuclear Magnetic Resonance (NMR)

The conversion from 8-methoxy to 8-hydroxy is most clearly visible in the proton spectrum.[2]

| Nucleus | Key Signal (8-Methoxy) | Key Signal (8-Hydroxy) | Interpretation |

| Singlet, ~3.75 ppm (3H) | Absent | Loss of -OCH | |

| Aromatic region | Broad singlet > 8.0 ppm (D | Appearance of Phenolic -OH. | |

| ~55.0 ppm | Absent | Loss of methoxy carbon.[2] | |

| ~158 ppm (C-O) | ~154 ppm (C-OH) | Upfield shift of ipso-carbon.[2] |

Mass Spectrometry (LC-MS)[2]

-

Instrument: ESI-QTOF or Triple Quadrupole.[2]

-

Mode: Positive Ion Mode (ESI+).

-

Molecular Ion:

-

Fragmentation: Look for the characteristic loss of the N-methyl piperazine fragment.

HPLC Purity Assay

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[2]

-

Mobile Phase: Gradient ACN / Water (+0.1% Formic Acid).[2]

-

Detection: UV at 254 nm and 280 nm.[2]

-

Retention Time: 8-Hydroxymianserin will elute earlier than mianserin and 8-methoxymianserin due to increased polarity.

Part 4: Pharmacological Context & Stability[2]

Receptor Signaling Pathway

8-Hydroxymianserin acts as an antagonist at

Figure 2: Mechanism of action for 8-Hydroxymianserin facilitating noradrenergic transmission.[2]

Handling & Storage

-

Oxidation Sensitivity: As a phenol and electron-rich amine, 8-hydroxymianserin is prone to oxidation (quinoid formation) and N-oxide formation.[2]

-

Storage: Store as the hydrochloride or maleate salt at -20°C, protected from light and moisture.

-

Solution Stability: Solutions in DMSO or Methanol should be prepared fresh or stored under inert gas.[2]

References

-

Pinder, R. M., & Van Delft, A. M. (1983).[2] Pharmacological aspects of mianserin. Acta Psychiatrica Scandinavica, 67(S302), 59–72.[2] Link

-

Srinivas, N. R., et al. (1995).[2] Enantioselective pharmacokinetics and metabolism of mianserin. Xenobiotica, 25(1), 19-28.[2] (Confirming 8-hydroxy metabolic pathway).

-

Kaspersen, F. M., et al. (1988).[2] Synthesis of mianserin metabolites. Journal of Labelled Compounds and Radiopharmaceuticals, 25(1), 1-10.[2] (Radiolabeling and synthesis reference).

-

PubChem. (n.d.).[2] 8-Hydroxymianserin (CID 162817).[2] National Library of Medicine.[2] Link

-

Jackson, D., & Subasinghe, N. (1999).[2] Method for the separation of mianserin enantiomers. US Patent 5962678.[2] (Relevant for purification methodologies).

Sources

Structural Elucidation and Bioanalytical Profiling of 8-Hydroxymianserin

Topic: Content Type: Technical Whitepaper Audience: Bioanalytical Chemists, DMPK Scientists, and Clinical Pharmacologists

Executive Summary

8-Hydroxymianserin (8-OH-MIA) represents the primary pharmacologically active metabolite of the tetracyclic antidepressant mianserin. Its formation is catalyzed predominantly by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, making it a critical biomarker for phenotyping CYP2D6 activity in clinical settings. This guide provides a rigorous technical analysis of the spectral characteristics (MS/NMR) of 8-OH-MIA, its enantioselective metabolic kinetics, and validated protocols for its quantification in biological matrices.

Chemical Architecture and Metabolic Context

Mianserin is a racemate containing a tetracyclic pyrazino-azepine ring system. The 8-hydroxylation pathway is stereoselective, with S(+)-mianserin serving as the preferred substrate for CYP2D6 compared to its R(-) enantiomer.

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of Mianserin to 8-Hydroxymianserin and its subsequent Phase II conjugation.

Figure 1: CYP2D6-mediated biotransformation pathway of Mianserin to 8-Hydroxymianserin.

Spectral Analysis and Interpretation

Mass Spectrometry (LC-MS/MS)

The structural identification of 8-Hydroxymianserin relies on the mass shift of +16 Da relative to the parent compound. In Electrospray Ionization (ESI) positive mode, the protonated molecule

Fragmentation Logic (CID)

Collision-Induced Dissociation (CID) of the tetracyclic core yields a characteristic fragmentation pattern driven by the stability of the aromatic system and the cleavage of the N-methyl piperazine bridge.

| Ion Type | m/z (Theoretical) | Structural Interpretation | Mechanism |

| Precursor | 281 | Protonation of the tertiary amine. | |

| Product A | 264 | Loss of ammonia (minor pathway). | |

| Product B | 250 | Loss of methylamine. | |

| Product C | 224 | Diagnostic Ion: Cleavage of the N-methyl bridge (retro-Diels-Alder type fragmentation). Analogous to the m/z 208 fragment in parent Mianserin. | |

| Product D | 209 | Further loss of methyl radical from the aromatic system. |

Technical Insight: The transition 281

NMR Spectroscopy ( H NMR)

Nuclear Magnetic Resonance confirms the regioselectivity of the hydroxylation at the C8 position.

-

Aromatic Region (6.5 – 7.5 ppm):

-

Parent Mianserin: Displays a 4-spin system on the relevant benzene ring.

-

8-Hydroxymianserin: The introduction of the hydroxyl group (an electron-donating group) alters the splitting pattern to a 3-spin system (AMX or ABC pattern).

-

Shielding Effect: Protons ortho to the hydroxyl group (positions 7 and 9) exhibit an upfield shift (lower ppm) due to increased electron density from the oxygen lone pair resonance.

-

Coupling: Loss of one ortho-coupling constant (

Hz) confirms substitution.

-

Enantioselective Analysis

Because CYP2D6 metabolism is stereoselective, distinguishing between the (+) and (-) enantiomers of 8-OH-Mianserin is crucial for detailed pharmacokinetic profiling.

-

Chiral Stationary Phases (CSP):

-

Column: Vancomycin-based (e.g., Chirobiotic V) or Amylose-based (e.g., Lux Amylose-1).

-

Mobile Phase: Polar organic mode (Methanol/Acetonitrile with 0.1% TEA/Acetic Acid) is preferred for MS compatibility.

-

Elution Order: typically follows the parent drug pattern, but must be empirically determined using pure enantiomer standards.

-

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

Direct protein precipitation can lead to ion suppression. A liquid-liquid extraction (LLE) is recommended for high sensitivity.

-

Aliquot: 200

L plasma + 20 -

Alkalinization: Add 100

L 0.5 M NaOH (pH > 10 ensures the amine is uncharged). -

Extraction: Add 3 mL Hexane:Isoamyl Alcohol (98:2 v/v) .

-

Why? Hexane minimizes extraction of polar matrix interferences; isoamyl alcohol prevents emulsion.

-

-

Agitation: Vortex 2 min, Centrifuge 10 min at 3000 x g.

-

Reconstitution: Evaporate organic layer under

at 40°C. Reconstitute in 100

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

m). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 4 minutes.

-

Flow Rate: 0.4 mL/min.

Analytical Workflow Diagram

The following decision tree outlines the standard operating procedure for validating 8-OH-Mianserin presence.

Figure 2: LC-MS/MS Analytical Workflow for 8-Hydroxymianserin Quantitation.

References

-

Mihara, K., et al. (1997). "The CYP2D6 genotype and plasma concentrations of mianserin enantiomers in relation to therapeutic response to mianserin in depressed Japanese patients." Journal of Clinical Psychopharmacology. Link

-

Eap, C. B., et al. (1998). "Determination of the Enantiomers of Mianserin and its Metabolites in Plasma by Capillary Electrophoresis." Journal of Chromatography B. Link

-

Koyama, E., et al. (1996). "Metabolic pathway of mianserin by CYP2D isoforms." Drug Metabolism and Disposition. Link

-

Dahl, M. L., et al. (1994). "Analysis of Mianserin and its Metabolites in Plasma." Therapeutic Drug Monitoring. Link

discovery and historical context of 8-Hydroxymianserin

Executive Summary

This guide examines 8-Hydroxymianserin , the principal metabolite of the tetracyclic antidepressant mianserin.[1] While often overshadowed by its parent compound, 8-hydroxymianserin represents a critical chapter in the history of psychopharmacology, marking the transition from serendipitous drug discovery to the era of metabolic profiling and pharmacogenetics. This document details its discovery, CYP450-mediated biosynthesis, pharmacological divergence from the parent drug, and protocols for its isolation.

Part 1: The Mianserin Paradigm

In the late 1960s, the "catecholamine hypothesis" of depression dominated psychiatric research. Tricyclic antidepressants (TCAs) like amitriptyline were the gold standard but were plagued by cardiotoxicity and anticholinergic side effects.

Mianserin (Org GB 94) emerged in 1966, originally synthesized as a peripheral serotonin antagonist.[2] Its antidepressant properties were discovered serendipitously via quantitative EEG (pharmaco-EEG) profiles that resembled amitriptyline, despite a lack of monoamine uptake inhibition in early screens.[2] This anomaly forced researchers to look deeper into its metabolic fate, hypothesizing that an "active metabolite" might be responsible for its therapeutic efficacy.

Part 2: Discovery and Identification

The definitive identification of 8-hydroxymianserin was not immediate. Early pharmacokinetic studies in the 1970s recognized extensive biotransformation, but the structural elucidation of the specific hydroxy-metabolites required the advent of advanced HPLC and mass spectrometry techniques.

The Seminal Identification (1981):

The pivotal study was conducted by de Jongh, van den Wildenberg, Nieuwenhuyse, and van der Veen (published in Drug Metabolism and Disposition, 1981). Using radiolabeled

-

Humans/Rabbits: Mianserin is predominantly metabolized to 8-hydroxy analogs.

-

Rats: The principal metabolite is 8-hydroxydesmethylmianserin .

Key Finding: Unlike many TCAs where the desmethyl-metabolite (e.g., nortriptyline) is the primary active agent, mianserin's metabolism is heavily skewed toward aromatic hydroxylation at the C8 position.

Part 3: Biosynthesis and Pharmacogenetics

The formation of 8-hydroxymianserin is a textbook example of Phase I metabolism , specifically aromatic hydroxylation.

The CYP2D6 Connection

Historical and modern pharmacogenetic studies confirm that the 8-hydroxylation of mianserin is catalyzed primarily by CYP2D6 in humans (and the ortholog CYP2D4 in rats). This linkage is clinically significant:

-

Poor Metabolizers (PM): Individuals with null CYP2D6 alleles accumulate higher levels of parent mianserin and lower levels of 8-hydroxymianserin.

-

Stereoselectivity: The enzyme exhibits marked stereoselectivity. CYP2D6 preferentially 8-hydroxylates the R(-)-enantiomer of mianserin. Consequently, the S(+)-enantiomer (which is more pharmacologically potent) is often spared from this clearance pathway, extending its duration of action.

Metabolic Pathway Visualization

The following diagram illustrates the divergent pathways of mianserin metabolism, highlighting the role of CYP2D6.

Figure 1: Metabolic pathway of mianserin showing the CYP2D6-mediated formation of 8-hydroxymianserin.

Part 4: Pharmacological Profile

A critical question in the development of mianserin was whether 8-hydroxymianserin contributed to the therapeutic effect.

Receptor Binding and Activity

Unlike the parent compound, which acts via a dual mechanism (Alpha-2 blockade + NE uptake inhibition), 8-hydroxymianserin shows a restricted profile.[1]

| Target | Mianserin (Parent) | Desmethylmianserin | 8-Hydroxymianserin |

| Alpha-2 Autoreceptors | Potent Antagonist | Antagonist | Antagonist (Active in synaptosomes) |

| NE Uptake Inhibition | Moderate Inhibition | Potent Inhibition | Negligible / Inactive |

| 5-HT Uptake Inhibition | Weak | Weak | Inactive |

| In Vivo Efficacy (DRL-72s) | High (Antidepressant-like) | Moderate | Low / Inactive |

Analysis:

-

Alpha-2 Blockade: 8-Hydroxymianserin retains the ability to block alpha-2 autoreceptors in vitro (synaptosomal preparations).[1] Theoretically, this should increase norepinephrine release.

-

Functional Disconnect: Despite this receptor affinity, behavioral screens (like the DRL-72s schedule) indicated that 8-hydroxymianserin displayed no clear dose-related antidepressant-like effects .

Part 5: Technical Protocols

Since 8-hydroxymianserin is not typically synthesized for de novo drug use, researchers must isolate it or generate it enzymatically.

Protocol A: Microsomal Generation (In Vitro Synthesis)

Purpose: To generate 8-hydroxymianserin for reference standards or metabolic stability studies.

-

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Generating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Substrate: Mianserin HCl (10 µM final concentration).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Incubation:

-

Pre-incubate microsomes and substrate in buffer at 37°C for 5 minutes.

-

Initiate reaction by adding NADPH generating system.

-

Incubate for 60 minutes at 37°C with gentle shaking.

-

-

Termination:

-

Quench reaction with ice-cold Acetonitrile (1:1 v/v) containing internal standard.

-

Centrifuge at 10,000 x g for 10 minutes to pellet protein.

-

Supernatant contains 8-hydroxymianserin.[3]

-

Protocol B: Isolation from Biological Matrix (HPLC)

Purpose: Extraction and quantification from plasma or urine.

-

Sample Prep:

-

Alkalinize 1.0 mL of plasma/urine with 100 µL of 2M NaOH (Target pH > 10).

-

Note: Mianserin and its metabolites are basic; high pH ensures they are uncharged for organic extraction.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 5 mL of n-Heptane/Isoamyl alcohol (98.5:1.5 v/v) .

-

Vortex vigorously for 2 minutes.

-

Centrifuge (3000 rpm, 5 min).

-

Transfer the organic (upper) layer to a clean tube.

-

-

Back-Extraction (Purification):

-

Add 200 µL of 0.05 M H₂SO₄ to the organic phase.

-

Vortex and centrifuge. The basic drugs migrate into the acidic aqueous phase.

-

Discard organic layer. Inject the aqueous phase into HPLC.

-

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Eclipse XDB-C18, 5µm).

-

Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) [30:70].

-

Detection: UV at 280 nm (or Fluorescence: Ex 280nm / Em 310nm for higher sensitivity).

-

References

-

De Jongh, G. D., et al. (1981). "The metabolism of mianserin in women, rabbits, and rats: identification of the major urinary metabolites." Drug Metabolism and Disposition, 9(1), 48-53. Link

-

Pinder, R. M., & Van Delft, A. M. (1983). "Pharmacological aspects of mianserin." Acta Psychiatrica Scandinavica Supplementum, 302, 59-74. Link

-

Hand, T. H., Marek, G. J., & Seiden, L. S. (1991). "Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity." Psychopharmacology, 105(4), 453-458.[4] Link

-

Koyama, E., et al. (1996). "Isoform-selective metabolism of mianserin by cytochrome P-450 2D." Drug Metabolism and Disposition, 24(8), 918-922. Link

-

Otton, S. V., et al. (1993). "Competitive inhibition of the polymorphic oxidation of sparteine by mianserin in human liver microsomes." Clinical Pharmacology & Therapeutics, 54(4), 407-413. Link

Sources

- 1. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mianserin: A decade of scientific development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Pharmacological Studies of 8-Hydroxymianserin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mianserin, a tetracyclic piperazino-azepine compound, emerged in the 1970s as an antidepressant with a pharmacological profile distinct from the then-prevalent tricyclic antidepressants.[1] Its development marked a significant step in the evolution of antidepressant therapy. Central to understanding the in vivo action of any xenobiotic is the characterization of its metabolites, which can possess their own pharmacological activities, contribute to the therapeutic effect, or be responsible for adverse reactions. 8-Hydroxymianserin is a primary and pharmacologically active metabolite of mianserin.[2] This technical guide provides a comprehensive overview of the early pharmacological studies of 8-Hydroxymianserin, synthesizing foundational knowledge on its formation, mechanism of action, and contribution to the overall effects of mianserin.

Metabolic Synthesis and Chemical Profile

8-Hydroxymianserin is not synthesized for administration but is formed in vivo through the metabolic hydroxylation of its parent compound, mianserin.

Metabolic Pathway

The biotransformation of mianserin to 8-Hydroxymianserin is primarily a Phase I metabolic reaction. This hydroxylation is predominantly catalyzed by the cytochrome P450 enzyme, CYP2D6.[2] The activity of this enzyme can vary significantly among individuals due to genetic polymorphisms, which in turn can affect the plasma concentrations of both mianserin and its 8-hydroxy metabolite.[3]

The metabolism of mianserin exhibits stereoselectivity. The S(+)-enantiomer of mianserin is more readily hydroxylated to form 8-hydroxymianserin compared to the R(-)-enantiomer.[4] This stereoselective metabolism is an important consideration in understanding the overall pharmacodynamics of racemic mianserin.

Chemical Structure

The chemical structure of 8-Hydroxymianserin is characterized by the addition of a hydroxyl group at the 8th position of the aromatic ring system of the mianserin molecule. This modification increases the polarity of the molecule, which has implications for its solubility, protein binding, and subsequent metabolic conjugation and excretion.

Pharmacodynamics: Unraveling the Mechanism of Action

The primary mechanism of action of 8-Hydroxymianserin identified in early studies is its interaction with the adrenergic system. Unlike its parent compound, which has a broader receptor binding profile, 8-Hydroxymianserin's most significant effect is the potentiation of noradrenergic neurotransmission.

Antagonism of α2-Adrenergic Receptors

8-Hydroxymianserin functions as an antagonist at presynaptic α2-adrenergic autoreceptors and heteroreceptors.[5][6] By blocking these receptors, it disinhibits the negative feedback loop that normally suppresses the release of noradrenaline. This leads to an increased concentration of noradrenaline in the synaptic cleft, thereby enhancing noradrenergic signaling.[1] This is a key mechanism believed to contribute to the antidepressant effects of mianserin.[5][6]

It is noteworthy that, unlike another major metabolite, desmethylmianserin, 8-Hydroxymianserin does not significantly inhibit the reuptake of noradrenaline.[5][6] Its action is focused on modulating neurotransmitter release.

Signaling Pathway: α2-Adrenoceptor Antagonism by 8-Hydroxymianserin

Caption: Mechanism of noradrenaline release enhancement by 8-Hydroxymianserin.

Receptor Binding Profile

While early studies qualitatively identified 8-Hydroxymianserin as an α2-adrenoceptor antagonist, specific quantitative data on its binding affinities (Ki or IC50 values) for a range of receptors are not extensively detailed in the foundational literature. The primary focus remained on its functional effect on noradrenaline release. It is generally considered to have a more selective profile than mianserin, which also exhibits significant affinity for serotonin (5-HT) and histamine H1 receptors.[7][8]

Pharmacokinetics: From Parent Compound to Active Metabolite

The pharmacokinetic profile of 8-Hydroxymianserin is intrinsically linked to that of its parent drug, mianserin.

Absorption and Distribution

Following oral administration of mianserin, it is well absorbed, and 8-Hydroxymianserin is subsequently formed in the liver. Information specifically detailing the distribution of 8-Hydroxymianserin throughout the body is limited in early studies.

Metabolism and Excretion

As a product of Phase I metabolism, 8-Hydroxymianserin can undergo further Phase II conjugation reactions (e.g., glucuronidation) to form more water-soluble compounds that are readily excreted by the kidneys. The rate of its formation and subsequent elimination is dependent on the activity of CYP2D6.[2]

Table 1: Summary of Key Pharmacokinetic Aspects of 8-Hydroxymianserin

| Parameter | Description | Reference(s) |

| Formation | Major metabolite of mianserin via hydroxylation. | [2] |

| Primary Enzyme | Cytochrome P450 2D6 (CYP2D6). | [2] |

| Stereoselectivity | S(+)-mianserin is preferentially hydroxylated over R(-)-mianserin. | [4] |

| Further Metabolism | Likely undergoes Phase II conjugation for excretion. | General Metabolism Principles |

| Excretion | Primarily renal excretion of conjugated metabolites. | General Metabolism Principles |

In Vitro Studies: Elucidating Cellular Mechanisms

In vitro preparations were instrumental in defining the precise pharmacological actions of 8-Hydroxymianserin at the cellular and subcellular levels.

Noradrenaline Release from Brain Tissue

Seminal experiments utilized slices of rat cerebral cortex and synaptosomal preparations to investigate the effects of 8-Hydroxymianserin on neurotransmitter release. These studies demonstrated that 8-Hydroxymianserin enhances the electrically-evoked release of noradrenaline.[5][6] This effect was attributed to its blockade of presynaptic α2-adrenoceptors.[5][6]

Experimental Protocol: Measurement of Noradrenaline Release from Rat Cortical Slices

-

Tissue Preparation: Male Wistar rats are euthanized, and the cerebral cortex is rapidly dissected in ice-cold Krebs-Ringer buffer. Coronal slices (approximately 300 µm thick) are prepared using a McIlwain tissue chopper.

-

Pre-incubation and Loading: The slices are pre-incubated in oxygenated Krebs-Ringer buffer at 37°C for 30 minutes to allow for metabolic stabilization. Subsequently, they are incubated with [3H]-noradrenaline to allow for its uptake into noradrenergic nerve terminals.

-

Superfusion: The radiolabeled slices are then transferred to a superfusion chamber and continuously perfused with oxygenated buffer at a constant flow rate.

-

Stimulation and Sample Collection: After a washout period to establish a stable baseline of [3H]-noradrenaline release, the slices are subjected to electrical field stimulation (e.g., biphasic square-wave pulses) to evoke neurotransmitter release. Superfusate fractions are collected at regular intervals before, during, and after stimulation.

-

Drug Application: 8-Hydroxymianserin is introduced into the superfusion buffer at various concentrations prior to the second period of electrical stimulation (S2). The effect of the compound is determined by comparing the ratio of tritium release during the second stimulation period (S2) to the first (S1).

-

Analysis: The radioactivity in each collected fraction is quantified using liquid scintillation spectrometry. An increase in the S2/S1 ratio in the presence of 8-Hydroxymianserin, compared to control conditions, indicates an enhancement of noradrenaline release.

In Vivo and Behavioral Pharmacology: Assessing Antidepressant Potential

Animal models of depression were employed in early studies to ascertain whether the in vitro effects of 8-Hydroxymianserin translated into behaviorally relevant antidepressant-like activity.

The Olfactory Bulbectomized Rat Model

The olfactory bulbectomized (OBX) rat is a widely used animal model of depression, as the surgical removal of the olfactory bulbs induces behavioral changes, such as hyperactivity in a novel environment, that are reversed by chronic, but not acute, antidepressant treatment. In studies using this model, chronic administration of mianserin was shown to attenuate the hyperactivity of OBX rats in an open field test.[9][10] However, when 8-Hydroxymianserin was administered at the same dose, it did not produce the same effect, suggesting it may be less potent than the parent compound in this specific behavioral paradigm.[9][10]

Experimental Workflow: Olfactory Bulbectomized Rat Open Field Test

Caption: Workflow for assessing the effects of 8-Hydroxymianserin in the OBX rat model.

Differential-Reinforcement-of-Low-Rate (DRL) 72-s Schedule

The DRL 72-s schedule is another behavioral screen used to detect antidepressant activity. In this paradigm, animals are rewarded for withholding their responses for a specific period (72 seconds). Antidepressants typically increase the reinforcement rate and decrease the response rate. In a study evaluating racemic mianserin, its enantiomers, and its metabolites, mianserin and its enantiomers demonstrated antidepressant-like effects.[11] However, 8-Hydroxymianserin and desmethylmianserin showed no clear dose-related antidepressant-like effects in this model.[11]

Table 2: Summary of Key In Vivo Behavioral Studies

| Model | Compound(s) | Key Findings | Reference(s) |

| Olfactory Bulbectomized Rat | Mianserin, 8-Hydroxymianserin | Mianserin attenuated hyperactivity; 8-Hydroxymianserin was inactive at the same dose. | [9][10] |

| DRL 72-s Schedule | Mianserin, (+)-Mianserin, (-)-Mianserin, 8-Hydroxymianserin, Desmethylmianserin | Mianserin and its enantiomers showed antidepressant-like effects; 8-Hydroxymianserin did not. | [11] |

Contribution to the Antidepressant Effect of Mianserin: A Synthesis

The early pharmacological data presents a nuanced picture of the role of 8-Hydroxymianserin. On one hand, its potent ability to enhance noradrenergic neurotransmission through α2-adrenoceptor blockade strongly suggests that it contributes to the overall antidepressant effect of mianserin.[5][6] This is a well-established mechanism of action for several antidepressant drugs.

On the other hand, the in vivo behavioral studies are less conclusive. The lack of efficacy in the OBX rat model and the DRL 72-s schedule at the doses tested could be interpreted in several ways. It is possible that 8-Hydroxymianserin has a lower potency than mianserin in vivo, or that its pharmacokinetic profile (e.g., brain penetration) is less favorable. It is also plausible that the antidepressant effects of mianserin are more complex and rely on its interactions with other receptor systems (e.g., serotonergic and histaminergic) that are less potently modulated by 8-Hydroxymianserin.

Therefore, while 8-Hydroxymianserin is undoubtedly a pharmacologically active metabolite, the extent of its contribution to the clinical efficacy of mianserin remains a subject of discussion based on these early studies. It is likely that the therapeutic effect of mianserin is a composite of the actions of the parent drug and its active metabolites.

Conclusion

The early pharmacological studies of 8-Hydroxymianserin were pivotal in characterizing it as a significant, active metabolite of the antidepressant mianserin. These foundational investigations established its primary mechanism of action as an antagonist of α2-adrenergic receptors, leading to an enhancement of noradrenergic neurotransmission. While in vitro studies clearly demonstrated its pharmacological activity, in vivo behavioral studies yielded more ambiguous results regarding its independent antidepressant-like effects. These early findings underscore the complexity of drug metabolism and the importance of evaluating the pharmacological profile of metabolites to fully understand the clinical effects of a parent compound. Further research to quantify the receptor binding affinities and delineate the detailed pharmacokinetic profile of 8-Hydroxymianserin would provide a more complete picture of its role in the therapeutic action of mianserin.

References

- Gower, A. J., & Marriott, A. S. (1982). Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect?. Acta Psychiatrica Scandinavica, 66(Suppl. 299), 39-50.

- Pinder, R. M., & van Delft, A. M. (1983). Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect?.

- Eap, C. B., Powell, K., & Baumann, P. (1997). Determination of the enantiomers of mianserin and its metabolites in plasma by capillary electrophoresis after liquid-liquid extraction and on-column sample preconcentration.

- Hand, T. H., Marek, G. J., & Seiden, L. S. (1991). Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. Psychopharmacology, 105(4), 453-458.

- Baumann, P., & Waldmeier, P. (1980). Effects of Mianserin on Noradrenergic Mechanisms. Progress in Neuro-Psychopharmacology, 4(1), 45-56.

- Leonard, B. E., & O'Connor, W. T. (1987).

- Niwa, T., Yabusaki, Y., & Hori, H. (2007). Metabolic pathway of mianserin by CYP2D isoforms. Drug Metabolism and Pharmacokinetics, 22(5), 355-362.

- Olianas, M. C., Dedoni, S., & Onali, P. (2012). The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors. British journal of pharmacology, 167(5), 1066–1079.

- O'Sullivan, B. J., Gibney, E., & Foley, J. (2017). Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors. Frontiers in Immunology, 8, 13.

- Whiteford, H. A., Jarvis, M. R., Stedman, T. J., Pond, S., & Csernansky, J. G. (1993). Mianserin-induced up-regulation of serotonin receptors on normal human platelets in vivo. Life sciences, 53(4), 371–376.

- Wieringa, J. H., van der Heyden, J. A., & van Delft, A. M. (1988). Stereoselective synthesis of (R)-(-)-mianserin. Journal of medicinal chemistry, 31(9), 1793–1796.

- O'Connor, W. T., & Leonard, B. E. (1986).

- Marshall, R. J., & Parrot, J. R. (1978). Effect of mianserin on noradrenergic transmission in the rat anococcygeus muscle. British Journal of Pharmacology, 64(3), 425P.

- Dahl, M. L., Bertilsson, L., Alm, C., & Eiermann, B. (1994). Stereoselective disposition of mianserin is related to debrisoquin hydroxylation polymorphism. Clinical pharmacology and therapeutics, 56(2), 176–183.

- Hole, K., & Molden, E. (2020). Association Between CYP2D6 Genotypes and Serum Concentrations of Mirtazapine and Mianserin. Basic & clinical pharmacology & toxicology, 127(5), 384–390.

Sources

- 1. Effects of mianserin on noradrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Association Between CYP2D6 Genotypes and Serum Concentrations of Mirtazapine and Mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective disposition of mianserin is related to debrisoquin hydroxylation polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. deepdyve.com [deepdyve.com]

- 7. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. The effect of chronically administered mianserin, 8-hydroxymianserin and desmethylmianserin on the 'open field' behaviour and brain noradrenaline metabolism in the olfactory bulbectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Deep Dive: In Vitro Metabolic Pathway of Mianserin to 8-Hydroxymianserin

Executive Summary

This technical guide details the in vitro metabolic conversion of the tetracyclic antidepressant Mianserin to its active metabolite 8-Hydroxymianserin . This pathway is of critical pharmacological interest because it is mediated primarily by CYP2D6 , a highly polymorphic enzyme. Understanding this pathway is essential for predicting drug-drug interactions (DDIs) and explaining inter-individual variability in clinical response.

This document synthesizes mechanistic insights, kinetic data, and validated experimental protocols for researchers conducting reaction phenotyping and metabolic stability assays.

The Mechanistic Pathway

The metabolism of mianserin is complex, involving N-demethylation, N-oxidation, and aromatic hydroxylation. However, the conversion to 8-Hydroxymianserin is the dominant pathway for the S(+)-enantiomer and is catalyzed almost exclusively by CYP2D6 .

Stereoselective Hydroxylation

Mianserin is administered as a racemate (

-

S(+)-Mianserin: Preferentially metabolized via 8-hydroxylation by CYP2D6.[1][2][3][4]

-

R(-)-Mianserin: Preferentially metabolized via N-demethylation (mediated by CYP3A4/CYP1A2) and 8-hydroxylation (to a lesser extent).

This stereoselectivity means that CYP2D6 Poor Metabolizers (PMs) exhibit significantly elevated plasma levels of the S(+)-enantiomer, which correlates with therapeutic efficacy and potential toxicity.

Pathway Visualization

The following diagram illustrates the primary metabolic route, highlighting the stereochemical preference and enzymatic mediation.

Figure 1: Stereoselective metabolic pathway of Mianserin.[1][5] Note the dominant role of CYP2D6 in processing the S(+)-enantiomer.[6]

Enzyme Kinetics & Isoform Identification

Validating CYP2D6 as the primary catalyst requires reviewing kinetic parameters and inhibition data. The 8-hydroxylation pathway exhibits high-affinity kinetics typical of CYP2D6 substrates.

Kinetic Parameters (Human Liver Microsomes)

The following data summarizes consensus values from in vitro incubations (HLM and rCYP).

| Parameter | Value (Approx.) | Biological Significance |

| Enzyme System | CYP2D6 | High-affinity, low-capacity enzyme. |

| 3.7 – 6.0 µM | Very low | |

| ~1.5 nmol/min/nmol P450 | Moderate turnover rate. | |

| Stereoselectivity | S(+) > R(-) | S-enantiomer clearance is strictly CYP2D6-dependent.[7] |

| Key Inhibitor | Quinidine | Potent inhibition ( |

Technical Insight:

When designing incubation assays, the substrate concentration must be near the

Experimental Protocol: In Vitro Microsomal Incubation

This protocol is designed for Reaction Phenotyping and Metabolic Stability assessment. It ensures linear conditions regarding time and protein concentration, which is critical for calculating valid kinetic constants.

Reagents & Preparation

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant CYP2D6 (rCYP2D6).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

-

Substrate: Mianserin HCl (Stock 10 mM in Methanol; Final incubation conc. 1–10 µM).

-

Quenching Agent: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Propranolol).

Workflow Diagram

Figure 2: Step-by-step microsomal incubation workflow for Mianserin metabolism.

Detailed Procedure

-

Preparation: Thaw HLM on ice. Dilute Mianserin stock to 4x the desired final concentration.

-

Pre-Incubation: In a 96-well plate or microcentrifuge tubes, mix:

-

buffer (to final vol)

-

HLM (final conc.[4] 0.2 – 0.5 mg/mL )

-

Mianserin (final conc. 5 µM )

-

Allow to equilibrate at 37°C for 5 minutes.

-

-

Initiation: Add NADPH generating system to start the reaction.

-

Incubation: Incubate at 37°C with shaking.

-

Critical Check: For kinetic determination, run time points at 0, 5, 10, 20, and 30 minutes to ensure linearity.

-

-

Termination: Add volume of ice-cold Acetonitrile (1:3 ratio, e.g., 100 µL sample + 300 µL ACN).

-

Processing: Vortex for 10 minutes; Centrifuge at 3,000–4,000 x g for 15 minutes at 4°C.

-

Analysis: Transfer supernatant to LC-vials. Analyze 8-Hydroxymianserin formation via LC-MS/MS (MRM mode).

In Vitro - In Vivo Extrapolation (IVIVE)

The data generated from the above protocol directly informs clinical pharmacology.

-

Pharmacogenetics: Since 8-hydroxylation is CYP2D6-mediated, patients who are CYP2D6 Poor Metabolizers (PMs) will have reduced clearance of S(+)-mianserin.

-

Drug Interactions: Strong CYP2D6 inhibitors (e.g., Fluoxetine, Paroxetine, Quinidine) will significantly increase mianserin exposure, potentially leading to adverse effects such as sedation or cardiovascular toxicity.

-

Calculation:

Where [S] is the substrate concentration.

References

-

Koyama, E., et al. (1996). Isoform-selective metabolism of mianserin by cytochrome P-450 2D. Drug Metabolism and Disposition.

-

Dahl, M. L., et al. (1997). Identification of human cytochrome P450 isoforms involved in the stereoselective metabolism of mianserin enantiomers. Journal of Pharmacology and Experimental Therapeutics.

-

Riley, R. J., et al. (1989). A stereochemical investigation of the cytotoxicity of mianserin metabolites in vitro.[5] British Journal of Clinical Pharmacology.

-

Thermo Fisher Scientific. Thawing and Incubating Human and Animal Liver Microsomes Protocol.

Sources

- 1. Identification of human cytochrome P450 isoforms involved in the stereoselective metabolism of mianserin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. A stereochemical investigation of the cytotoxicity of mianserin metabolites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The CYP2D6 genotype and plasma concentrations of mianserin enantiomers in relation to therapeutic response to mianserin in depressed Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective disposition of mianserin is related to debrisoquin hydroxylation polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Bioactivity Profiling of 8-Hydroxymianserin

This technical guide details the preliminary bioactivity screening of 8-Hydroxymianserin , a pharmacologically active metabolite of the tetracyclic antidepressant Mianserin.

Strategic Overview & Chemical Context

8-Hydroxymianserin is a major Phase I metabolite of Mianserin, formed primarily via CYP2D6 -mediated aromatic hydroxylation. Unlike inert metabolic byproducts, 8-Hydroxymianserin retains significant pharmacological activity, particularly at noradrenergic sites, while exhibiting an altered serotonergic profile compared to the parent compound.

Why Screen?

-

Efficacy Attribution: To determine if the metabolite contributes to the therapeutic window (antidepressant effect) or the side-effect profile (sedation).

-

Safety Profiling: Mianserin is associated with idiosyncratic hepatotoxicity and agranulocytosis. 8-Hydroxymianserin can undergo further oxidation to reactive iminoquinones; quantifying this risk is critical.

-

Stereochemical Nuance: Mianserin is administered as a racemate. The metabolism is stereoselective, often favoring the formation of 8-Hydroxymianserin from the R(-) enantiomer, whereas the S(+) enantiomer is often more pharmacologically potent.

Metabolic Pathway Visualization

The following diagram illustrates the formation of 8-Hydroxymianserin and its potential downstream bioactivation.

Figure 1: Metabolic trajectory of Mianserin showing the formation of 8-Hydroxymianserin and potential downstream toxification pathways.[1]

Tier 1: Receptor Binding Profiling (The "Fingerprint")

The primary objective is to establish the affinity (

Core Target Panel

| Receptor Target | Physiological Relevance | Reference Radioligand | Expected Phenotype (Parent) |

| Norepinephrine release (Antidepressant mechanism) | Antagonist (High Affinity) | ||

| 5-HT2A | Mood regulation, sleep structure | Antagonist/Inverse Agonist | |

| 5-HT2C | Weight gain, appetite regulation | Antagonist/Inverse Agonist | |

| H1 Histamine | Sedation (Side effect) | Potent Antagonist |

Protocol: Competitive Radioligand Binding

Objective: Determine

-

Membrane Preparation:

-

Harvest cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

-

Homogenize and centrifuge at 20,000 x g for 20 mins.

-

Resuspend pellet to a final protein concentration of 5–20

g/well .

-

-

Assay Assembly (96-well format):

-

Total Binding: Membrane + Radioligand (

concentration). -

Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (e.g., 10

M Phentolamine for -

Test: Membrane + Radioligand + 8-Hydroxymianserin (

to

-

-

Incubation: 60 minutes at 25°C (equilibrium).

-

Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Analysis: Calculate

and convert to

Critical Insight: Literature suggests 8-Hydroxymianserin retains potent

-adrenergic blockade but may have reduced affinity for 5-HT receptors compared to the parent. This "selectivity shift" is the key data point to capture.

Tier 2: Functional Pharmacology

Binding affinity does not equate to intrinsic activity.[2] You must determine if 8-Hydroxymianserin acts as a neutral antagonist or an inverse agonist , particularly at constitutively active 5-HT2C receptors.

Protocol: IP-One Accumulation Assay (Gq-Coupled)

Since 5-HT2A and 5-HT2C couple to

-

Cell System: CHO-K1 cells expressing human 5-HT2C (edited/non-edited isoforms).

-

Reagent: HTRF® IP-One kit (Cisbio/PerkinElmer).

-

Workflow:

-

Antagonist Mode: Incubate cells with 8-Hydroxymianserin (titration) + Fixed Agonist (

of 5-HT). -

Inverse Agonist Mode: Incubate cells with 8-Hydroxymianserin alone (no agonist).

-

-

Readout: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Interpretation:

-

Decrease in basal IP1 = Inverse Agonist.

-

No change in basal, but blockade of 5-HT = Neutral Antagonist.

-

Tier 3: Safety & Reactive Metabolite Screening

A critical aspect of Mianserin development is the risk of blood dyscrasias and hepatotoxicity, linked to metabolic activation. 8-Hydroxymianserin is a catechol-like structure that can be further oxidized.

Protocol: Glutathione (GSH) Trapping Assay

Objective: Detect the formation of reactive iminoquinones.[3]

-

Incubation:

-

Substrate: 8-Hydroxymianserin (10

M). -

System: Human Liver Microsomes (HLM) + NADPH (cofactor).

-

Trapping Agent: Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM.

-

-

Analysis: LC-MS/MS (High Resolution).

-

Detection: Look for [M + GSH] adducts.

-

Mass Shift: +307 Da (Glutathione adduct).

-

-

Significance: The detection of GSH adducts confirms that 8-Hydroxymianserin can undergo bioactivation to electrophilic species, serving as a proxy for potential idiosyncratic toxicity.

Cytotoxicity Screen (HepG2)[5][6][7]

-

Dosing: 0.1

M – 100 -

Multiplexed Readout:

-

Cell Viability: ATP content (CellTiter-Glo).

-

Membrane Integrity: LDH Release.

-

Mechanism: Caspase 3/7 activity (Apoptosis vs Necrosis).

-

Integrated Screening Workflow

The following diagram summarizes the decision logic for the screening campaign.

Figure 2: Integrated screening cascade prioritizing affinity confirmation before functional and safety assessment.

References

-

Metabolic Pathway & Bioactivation

-

Receptor Binding Methodology

- National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). Protocol for Radioligand Binding Assays.

-

Source: [Link]

-

Functional Assay (IP-One)

- Cisbio Bioassays. IP-One HTRF® Assay Principle and Protocol.

-

Source: [Link]

-

Pharmacological Profile of Mianserin Metabolites

- Pinder, R. M., & van Delft, A. M. (1983). Pharmacology of Mianserin and its Metabolites.

-

Source: [Link]

Sources

- 1. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

8-Hydroxymianserin: Receptor Binding Topology & Pharmacodynamic Divergence

The following technical guide provides an in-depth exploration of the receptor binding profile of 8-Hydroxymianserin, a key active metabolite of the tetracyclic antidepressant mianserin.

Executive Summary

In the pharmacodynamic landscape of tetracyclic antidepressants, 8-Hydroxymianserin (8-OH-mianserin) represents a critical divergence point. While the parent compound, mianserin, is a potent antagonist at

This guide delineates the specific receptor binding shifts that occur upon 8-hydroxylation. The metabolite retains the therapeutic "brake-release" mechanism on noradrenergic transmission (

Molecular Architecture & Metabolic Context

Mianserin undergoes extensive hepatic metabolism, primarily via CYP2D6 and CYP3A4. The primary pathways are N-demethylation (forming desmethylmianserin) and aromatic hydroxylation (forming 8-hydroxymianserin).

-

Parent: Mianserin (Lipophilic, broad-spectrum antagonist).[1]

-

Metabolite: 8-Hydroxymianserin (Increased polarity due to phenolic -OH).

The addition of the hydroxyl group at the 8-position of the tetracyclic ring system introduces a hydrogen bond donor/acceptor site, altering the molecule's fit within the hydrophobic pockets of G-Protein Coupled Receptors (GPCRs).

Comparative Receptor Binding Profile

The following data synthesizes radioligand binding studies and functional assays comparing the parent compound with its 8-hydroxy metabolite.

Table 1: Comparative Binding & Functional Affinity Profile

| Target Receptor / Transporter | Mianserin (Parent) | 8-OH-Mianserin (Metabolite) | Functional Consequence of Metabolite |

| High Affinity ( | Moderate/High Affinity | Retains ability to block autoreceptors; increases NA release. | |

| 5-HT | High Affinity ( | Retained Affinity | Contributes to antidepressant/anxiolytic effects via post-synaptic blockade. |

| Histamine H | Very High Affinity ( | Reduced Affinity | Significantly less sedative activity compared to parent. |

| NET (NE Transporter) | Moderate Inhibition | Inactive / Negligible | Does not block reuptake; action is purely receptor-mediated. |

| Moderate Affinity | Reduced Affinity | Lower risk of orthostatic hypotension compared to parent. |

Technical Insight: Unlike the desmethyl metabolite, which retains NET inhibitory capacity, 8-OH-mianserin acts almost exclusively as a receptor antagonist. This makes it a "cleaner" pharmacological probe for isolating receptor-mediated effects from reuptake inhibition.

Mechanistic Deep Dive

The -Autoreceptor "Brake Release"

The primary mechanism of action for this class is the disinhibition of norepinephrine (NA) release.

-

Physiology: Presynaptic

-autoreceptors are G -

8-OH-Mianserin Action: It acts as an antagonist at these sites. By blocking the negative feedback loop, it forces the presynaptic terminal to continue releasing NA despite high synaptic concentrations.

The Serotonergic Modulation (5-HT )

5-HT

-

Action: 8-OH-mianserin antagonizes 5-HT

. -

Result: This disinhibition enhances dopamine (DA) and NA efflux in the prefrontal cortex, a key pathway for treating anhedonia in depression.

Visualization of the Signaling Pathway

The diagram below illustrates the presynaptic "Disinhibition" mechanism where 8-OH-mianserin intervenes.

Caption: Figure 1. 8-OH-Mianserin antagonizes the presynaptic alpha-2 autoreceptor, disrupting the negative feedback loop and potentiating norepinephrine release.

Experimental Protocols for Profiling

To validate the binding profile of 8-OH-mianserin in your own laboratory, use the following standardized protocols.

Membrane Preparation (Rat Cortex)

This protocol yields high-quality synaptosomal membranes for

-

Dissection: Rapidly decapitate male Wistar rats; isolate the cerebral cortex on ice.

-

Homogenization: Homogenize tissue in 20 volumes of ice-cold Buffer A (50 mM Tris-HCl, pH 7.7 at 25°C) using a Polytron (setting 6, 15 sec).

-

Washing: Centrifuge at 40,000

for 15 min at 4°C. Discard supernatant. -

Resuspension: Resuspend pellet in Buffer A and incubate at 37°C for 15 min (to remove endogenous serotonin/norepinephrine).

-

Final Spin: Centrifuge again at 40,000

. Resuspend final pellet in Assay Buffer to a concentration of approx. 10 mg wet weight/mL.

Radioligand Binding Assay ( -Adrenergic)

Objective: Determine

-

Ligand:

-Clonidine (0.5 - 2.0 nM). -

Non-Specific Binding (NSB): Define using 10

M Phentolamine. -

Test Compound: 8-OH-Mianserin (10 concentrations,

to -

Incubation: 25°C for 30 minutes.

-

Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a Brandel harvester.

-

Analysis: Calculate

via non-linear regression. Convert to

Self-Validation Check

-

Validity Criterion: The specific binding must be >70% of total binding.

-

Positive Control: Run unlabelled Mianserin alongside. The

for Mianserin should be

Clinical & Translational Implications

Reduced Sedation Potential

The most significant translational finding regarding 8-OH-mianserin is its reduced H

-

Hypothesis: As mianserin is metabolized to 8-OH-mianserin, the sedative effect may wane while the antidepressant effect (driven by

/5-HT -

Impact: This supports the clinical observation that "hangover" effects can diminish after the first few weeks of treatment as steady-state metabolism is established, although the accumulation of the desmethyl metabolite (which has different kinetics) complicates this picture.

Cardiovascular Safety

The reduced affinity for

References

-

Pinder, R. M., & van Delft, A. M. (1983). Pharmacology of mianserin.[2][3][4][5][6][7][8][9][10] In: Costa E., Racagni G. (eds) Typical and Atypical Antidepressants. Advances in Biochemical Psychopharmacology.

-

Source:

-

-

Leonard, B. E., & O'Connor, W. T. (1987). The effect of chronically administered mianserin, 8-hydroxymianserin and desmethylmianserin on the 'open field' behaviour and brain noradrenaline metabolism in the olfactory bulbectomized rat. Neuropsychobiology.[4]

-

Source:

-

-

Otani, K., et al. (1993).[2] Steady-state plasma concentrations of mianserin and its major active metabolite, desmethylmianserin.[2] Therapeutic Drug Monitoring.[2]

-

Source:

-

-

Richelson, E. (1984). The newer antidepressants: structures, pharmacokinetics, pharmacodynamics, and proposed mechanisms of action. Psychopharmacology Bulletin.

-

Source:

-

-

Roth, B. L., et al. (PDSP Database). PDSP Ki Database. (For reference values of parent Mianserin).

-

Source:

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Steady-state plasma concentrations of mianserin and its major active metabolite, desmethylmianserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The potential therapeutic role of the enantiomers and metabolites of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors [frontiersin.org]

- 6. Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. Sleep-endocrine profile of the antidepressant mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of 5-HT(2A) receptor mRNA levels and binding sites in rat frontal cortex by the agonist DOI and the antagonist mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity Quantification of 8-Hydroxymianserin in Plasma via LC-MS/MS

This Application Note is structured to guide researchers through the development, optimization, and validation of a robust LC-MS/MS method for quantifying 8-Hydroxymianserin in plasma.

Abstract

This protocol details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 8-Hydroxymianserin (8-OH-MIA) , the primary active metabolite of the tetracyclic antidepressant Mianserin. Given the clinical significance of CYP2D6 polymorphisms in Mianserin metabolism, accurate quantification of the 8-OH metabolite is critical for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM). This guide utilizes a Liquid-Liquid Extraction (LLE) workflow to minimize matrix effects and maximize recovery, paired with a C18-based reverse-phase separation.

Introduction & Clinical Significance

Mianserin is a tetracyclic antidepressant that acts as an antagonist at

-

Why 8-Hydroxymianserin?

-

Metabolic Ratio: The ratio of Mianserin to 8-Hydroxymianserin is a phenotypic marker for CYP2D6 activity.

-

Active Metabolite: 8-Hydroxymianserin retains pharmacological activity; ignoring it leads to an incomplete understanding of the drug's total therapeutic burden.

-

Analytical Challenge: As a polar metabolite, it is more susceptible to ion suppression and extraction losses than the parent compound.

-

Method Development Strategy (The "Why")

Internal Standard Selection

Recommendation: Mianserin-d3 or 8-Hydroxymianserin-d3 .

-

Rationale: Deuterated analogs correct for matrix effects, extraction efficiency, and ionization variability. If specific deuterated 8-OH standards are unavailable, Mianserin-d3 is a validated surrogate due to structural similarity.

-

Alternative:Cinnarizine or Doxepin (if isotopic labels are cost-prohibitive), though these will not correct for matrix effects as effectively as SIL-IS (Stable Isotope Labeled Internal Standards).

Sample Preparation: LLE vs. PPT

Choice: Liquid-Liquid Extraction (LLE)

-

Causality: Protein Precipitation (PPT) often leaves phospholipids that cause ion suppression in the MS source, particularly for metabolites eluting early. LLE using Hexane:Isoamyl Alcohol (98:2) provides a cleaner extract by excluding polar matrix components while efficiently extracting the basic tetracyclic structure of 8-OH-Mianserin after alkalinization.

Chromatographic Conditions[1][2]

-

Column: C18 (e.g., Thermo Hypersil Gold or Waters XBridge), 5 µm, 150 mm x 2.1 mm.

-

Mobile Phase:

-

A: 10 mM Ammonium Acetate (pH 3.4) – The acidic pH ensures protonation of the basic nitrogen for retention and optimal ESI+ ionization.

-

B: Acetonitrile/Methanol (variable ratio) – Acetonitrile provides sharper peaks, while Methanol can offer different selectivity for metabolite separation.

-

Experimental Protocol

Materials & Reagents[2][3][4][5]

-

Internal Standard (IS): Mianserin-d3.

-

Matrix: Drug-free human plasma (K2EDTA).

-

Solvents: LC-MS grade Acetonitrile, Methanol, N-Hexane, Isoamyl Alcohol (3-Methyl-1-butanol).

-

Buffer: Ammonium Acetate, Formic Acid.

Sample Preparation Workflow (LLE)

The following diagram illustrates the critical steps in the extraction process to ensure "Self-Validating" reproducibility.

Figure 1: Liquid-Liquid Extraction (LLE) workflow designed to maximize recovery of basic tetracyclic compounds while removing plasma phospholipids.[2]

LC-MS/MS Instrumentation & Parameters[2][5]

System: Triple Quadrupole MS (e.g., AB Sciex 4500/6500 or Thermo TSQ) coupled with UHPLC. Ionization: Electrospray Ionization (ESI) – Positive Mode.[3]

MRM Transitions (Optimization Required)

While specific transitions depend on the instrument, the following are standard starting points based on the fragmentation of the tetracyclic core:

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| Mianserin | 265.2 [M+H]+ | 208.1 | 25 | 100 |

| 8-OH-Mianserin | 281.2 [M+H]+ | 224.1 * | 28 | 100 |

| 8-OH-Mianserin (Qual) | 281.2 [M+H]+ | 209.1 | 35 | 100 |

| Mianserin-d3 (IS) | 268.2 [M+H]+ | 211.1 | 25 | 100 |

*Note: The 224.1 fragment corresponds to the retention of the hydroxyl group on the core fragment (208 + 16). The 209.1 fragment typically represents a secondary loss. Always perform a Product Ion Scan during method development.

Chromatographic Gradient

-

Flow Rate: 0.3 mL/min

-

Column Temp: 40°C

-

Injection Vol: 5-10 µL

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN/MeOH) | Event |

| 0.0 | 90 | 10 | Loading |

| 0.5 | 90 | 10 | Hold |

| 3.0 | 10 | 90 | Elution |

| 4.0 | 10 | 90 | Wash |

| 4.1 | 90 | 10 | Re-equilibration |

| 6.0 | 90 | 10 | End |

Method Validation (E-E-A-T Compliance)

To ensure Trustworthiness , the method must be validated according to FDA/EMA Bioanalytical Method Validation Guidelines.

Linearity & Sensitivity[4][8]

-

Range: 0.5 ng/mL (LLOQ) to 200 ng/mL.

-

Criterion: Correlation coefficient (

) > 0.99. -

LLOQ Signal-to-Noise: > 10:1.

Accuracy & Precision[2][4][8]

-

Intra-day/Inter-day: CV% < 15% (20% at LLOQ).

-

Accuracy: 85-115% of nominal concentration.[1]

Matrix Effect & Recovery

-

Matrix Factor (MF): Compare peak area in extracted plasma vs. neat solution. Acceptable range: 0.85 – 1.15.

-

Recovery: Compare extracted plasma vs. post-extraction spiked plasma. LLE typically yields > 80% recovery for Mianserin derivatives.

Troubleshooting & Optimization

The following decision tree assists in resolving common issues encountered during 8-OH-Mianserin analysis.

Figure 2: Troubleshooting decision tree for optimizing sensitivity and peak shape.

Key Technical Insights:

-

pH Criticality: Mianserin and its metabolites are basic (pKa ~7-8). Alkalinization of plasma (pH > 10) is mandatory before LLE to ensure the molecule is uncharged and partitions into the organic phase.

-

Isomer Separation: 8-Hydroxymianserin may have stereoisomers. Ensure the C18 column length (100-150mm) is sufficient to separate the target from isobaric interferences or N-oxide metabolites.

References

-

Chauhan, B., et al. (2005).[4] Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS. Journal of Chromatography B, 823(2), 69-74.[4]

-

Dodd, S., Burrows, G. D., & Norman, T. R. (2000). Chiral determination of mianserin and its metabolites in human blood plasma by high-performance liquid chromatography.[4][5] Journal of Chromatography B: Biomedical Sciences and Applications, 748(2), 439-444.[4]

-

He, X., & Kozak, M. (2011). Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS.[6] Thermo Fisher Scientific Application Note 571.

-

Puzanowska-Tarasiewicz, H., et al. (2005). Determination of mianserin in biological material by high performance liquid chromatography. J. Chromatogr B.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. ojs.tdmu.edu.ua [ojs.tdmu.edu.ua]

- 5. Determination of mianserin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS): application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Validated HPLC-UV Assay for 8-Hydroxymianserin

This Application Note provides a comprehensive, validated protocol for the quantification of 8-Hydroxymianserin (8-OH-MIA), the primary active metabolite of the tetracyclic antidepressant Mianserin, in human plasma.

Designed for bioanalytical researchers and TDM (Therapeutic Drug Monitoring) laboratories, this guide prioritizes a Liquid-Liquid Extraction (LLE) coupled with HPLC-UV workflow. This approach is selected for its robustness, cost-effectiveness, and superior sample cleanup compared to protein precipitation, ensuring the high sensitivity required to detect metabolite fractions.

Introduction & Clinical Significance

Mianserin is a tetracyclic antidepressant that acts via

The quantification of 8-Hydroxymianserin is critical for three reasons:

-